2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group would produce the corresponding amine.
Scientific Research Applications
2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its anti-inflammatory properties.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Used in various synthetic applications.
Uniqueness: 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides stability and electronic properties, while the sulfonyl and carboxamide groups offer opportunities for hydrogen bonding and reactivity.
Properties
IUPAC Name |
2-[(4-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYYYWBEFZUKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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